4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-41-2) is a halogenated pyrrolo[2,3-b]pyridine derivative with the molecular formula C₁₃H₁₄BrIN₂O and a molecular weight of 421.08 g/mol . Its structure features:
- A bromo substituent at position 3.
- An iodo substituent at position 3.
- A tetrahydropyran-4-ylmethyl group at position 1, introducing stereoelectronic and steric effects distinct from simpler alkyl or aryl substituents.
This compound serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development, due to its halogen-rich scaffold that enables further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) .
Properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-4-ylmethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O/c14-10-1-4-16-13-12(10)11(15)8-17(13)7-9-2-5-18-6-3-9/h1,4,8-9H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHAFOLCPCJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C3=C(C=CN=C32)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactionsThe reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the selective introduction of bromine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium bromide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, while nucleophilic substitution can introduce different functional groups at the halogen positions .
Scientific Research Applications
Overview
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure features a pyrrolo[2,3-b]pyridine core with significant reactivity due to the presence of bromine and iodine atoms. This compound has garnered attention in various fields, including medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with specific biological targets involved in disease pathways. Notable applications include:
- Cancer Therapy : Research indicates that this compound may influence cellular processes such as proliferation and apoptosis, making it a candidate for developing anti-cancer drugs.
- Infectious Diseases : Its ability to bind to molecular targets related to infectious agents suggests potential use in developing treatments for various infections.
Biological Research
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is utilized in studies exploring biological processes and pathways. Key areas of focus include:
- Signal Transduction : The compound's interactions with enzymes and receptors can elucidate mechanisms of action within cellular signaling pathways.
- Drug Discovery : It serves as a valuable tool for screening and optimizing new drug candidates by assessing binding affinities and biological activities against target proteins.
Chemical Synthesis
In the field of organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate:
- Synthesis of Derivatives : The halogenated groups enable further chemical transformations, leading to a variety of substituted derivatives that can exhibit diverse biological activities.
- Material Science Applications : The compound's stability and solubility make it suitable for developing advanced materials in nanotechnology.
Case Study 1: Cancer Cell Proliferation Inhibition
A study explored the effects of 4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine on cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anti-cancer agent.
Case Study 2: Drug Interaction Studies
Another investigation focused on the binding affinity of this compound towards specific protein targets involved in signal transduction pathways. The findings demonstrated that modifications to the tetrahydropyran moiety could enhance binding interactions, providing insights into optimizing drug design.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms, along with the heterocyclic core, contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Positional Halogenation: The target compound’s 4-bromo-3-iodo pattern contrasts with analogs like 20b (5-bromo-3-ethynyl) and 22 (5-bromo-1-methyl) . Halogen placement influences cross-coupling regioselectivity and binding affinity in kinase inhibitors. Compounds with iodo at position 3 (e.g., target compound, 20b) are preferred for Sonogashira coupling, while 4-bromo substitution may favor Suzuki-Miyaura reactions .
N1-Substituent Effects: Tetrahydropyran-4-ylmethyl (target compound) provides a rigid, oxygen-containing scaffold compared to cyclohexylmethyl (higher lipophilicity) or methyl (minimal steric hindrance) . Cyclic ethers like tetrahydropyran are known to improve metabolic stability in drug candidates .
Synthetic Utility :
- The target compound’s dual halogenation (Br and I) allows sequential functionalization. For example, iodine can be replaced via cross-coupling, while bromine remains available for further modifications .
- In contrast, 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (23) leverages nitro groups for electrophilic substitution but lacks the versatility of iodine .
Biological Activity
4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural features, including halogen substitutions and a tetrahydropyran moiety, contribute to its biological properties.
Molecular Characteristics
The molecular formula of 4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is with a molecular weight of approximately 408.03 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrIN₃O |
| Molecular Weight | 408.03 g/mol |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine possess diverse pharmacological activities, including:
- Anticancer Activity : Studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown moderate cytotoxicity against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .
- Antimycobacterial Activity : Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated significant activity with minimum inhibitory concentrations (MIC) below 0.15 µM, indicating their potential as new antitubercular agents .
- Analgesic and Sedative Effects : Research has also highlighted the analgesic and sedative properties of pyrrolo[2,3-b]pyridine derivatives, suggesting their utility in treating pain and anxiety disorders .
Structure-Activity Relationship (SAR)
The biological activity of 4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine can be influenced by its structural components:
- Halogen Substituents : The presence of bromine and iodine atoms enhances the lipophilicity and reactivity of the compound, which may improve its interaction with biological targets.
- Tetrahydropyran Moiety : This group is important for the conformational flexibility of the molecule, potentially influencing its binding affinity to target proteins.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Evaluation : A study assessed the cytotoxicity of various pyrrolo[2,3-b]pyridine derivatives against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that specific substitutions on the pyridine ring significantly enhance anticancer activity .
- Antimycobacterial Screening : In vitro assays were conducted on synthesized derivatives against M. tuberculosis, revealing that certain modifications led to improved solubility and metabolic stability without compromising antibacterial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
